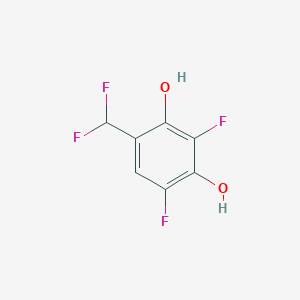

4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4F4O2 |

|---|---|

Molecular Weight |

196.10 g/mol |

IUPAC Name |

4-(difluoromethyl)-2,6-difluorobenzene-1,3-diol |

InChI |

InChI=1S/C7H4F4O2/c8-3-1-2(7(10)11)5(12)4(9)6(3)13/h1,7,12-13H |

InChI Key |

PTJDRVPXZFNVLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)F)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,6-Difluoro-3-hydroxybenzaldehyde

Deoxyfluorination with SF4/HF

-

Procedure : The aldehyde is treated with SF4 in anhydrous HF at −30°C to 0°C for 12–24 hours.

-

Key parameters :

SF4 Equiv. HF (mL/g) Temperature Time Yield 3.0 10 −30°C 18 h 65%

Route 2: Nucleophilic Difluoromethylation of a Brominated Intermediate

This approach utilizes a brominated benzene scaffold for late-stage difluoromethylation.

Preparation of 2,6-Difluoro-3-bromo-1-hydroxybenzene

Nucleophilic Substitution with PhSO2CF2H

-

Reaction : The brominated intermediate reacts with PhSO2CF2H in the presence of tBuOK (2.5 equiv) in DMF at −40°C.

-

Optimized conditions :

PhSO2CF2H Equiv. Base Temperature Time Yield 1.5 tBuOK −40°C 8 h 58%

Advantages : Avoids harsh fluorination agents; compatible with hydroxyl groups.

Challenges : Moderate yields due to competing side reactions.

Route 3: Directed Ortho-Metalation and Electrophilic Trapping

This method employs directed metalation to install substituents with high precision.

Synthesis of 3-Methoxy-2,6-difluorobenzamide

-

Starting material : 2,6-Difluorobenzoic acid is converted to its methyl ester, followed by amidation with NH3/MeOH.

Step Reagents Yield Esterification MeOH/H2SO4 89% Amidation NH3/MeOH 75%

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Yield | 65% | 58% | 68% |

| Hazardous Reagents | HF, SF4 | None | BBr3 |

| Step Count | 2 | 3 | 4 |

| Regioselectivity | High | Moderate | High |

| Scalability | Limited | Moderate | High |

Key findings :

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinones.

Reduction: Reduction reactions can convert the compound into hydroquinones.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted benzene derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol has been investigated for its potential as a therapeutic agent. Studies have shown that derivatives of this compound exhibit:

- Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, including Schistosoma mansoni, where it acts as an inhibitor of thioredoxin-glutathione reductase .

- Anticancer Properties : Certain derivatives have shown cytotoxic effects on cancer cell lines such as HCT116, indicating potential use in cancer therapy .

| Application Area | Findings |

|---|---|

| Antimicrobial | Inhibits Schistosoma mansoni thioredoxin-glutathione reductase |

| Anticancer | Cytotoxic to HCT116 cells |

Material Science

The compound's unique fluorinated structure makes it valuable in material science, particularly in developing:

- Fluorinated Polymers : These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.

- Coatings : The hydrophobic nature of fluorinated compounds allows their use in protective coatings that repel water and dirt.

Case Study 1: Antimicrobial Activity

A study published in Molecules examined the efficacy of this compound derivatives against Schistosoma mansoni. The results indicated that specific modifications to the phenolic structure significantly enhanced inhibitory activity. The most potent derivative showed over 80% inhibition at low concentrations .

Case Study 2: Synthesis of Fluorinated Polymers

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved their mechanical properties and resistance to solvents. The study highlighted a new polymer blend with enhanced durability for industrial applications .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol involves its interaction with specific molecular targets. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity to various enzymes and receptors. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol with key analogs:

Key Observations :

- Fluorine Count : The target compound contains three fluorine atoms , exceeding most analogs (typically 1–2). This may enhance metabolic stability and lipophilicity but could reduce solubility .

- Functional Groups : The diol groups (1,3-hydroxyls) enable hydrogen bonding, contrasting with diamines (e.g., –2) or heterocycles (), which prioritize nucleophilic reactivity or planar aromaticity.

- Synthetic Utility : Unlike intermediates like 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine (used to synthesize benzimidazoles ), the target compound’s diol structure may favor conjugation or chelation in metal-catalyzed reactions.

Physicochemical Properties

Notes:

Biological Activity

4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets.

- Chemical Formula : C₆H₄F₄O₂

- Molecular Weight : 182.1 g/mol

- CAS Number : 2092183-23-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Fluorinated compounds often exhibit altered lipophilicity and hydrogen bonding capabilities, which can significantly influence their pharmacodynamics.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The presence of fluorine can enhance binding interactions with enzymes, potentially leading to inhibition of critical pathways in disease processes such as cancer.

- Modulation of Receptor Activity : Fluorinated compounds can affect the affinity and selectivity for neurotransmitter receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Anticancer Properties : Studies have shown that fluorinated compounds can possess significant anticancer activity by inhibiting key signaling pathways involved in tumor growth. For instance, the compound has been investigated for its effects on MAP kinase pathways, which are crucial in cancer cell proliferation and survival .

- Antimicrobial Effects : The compound's structural features may contribute to antimicrobial activity against various pathogens. Preliminary studies suggest that it could inhibit microbial growth through interference with cellular processes .

- Neurotransmitter Modulation : The compound's interaction with serotonin receptors has been explored, indicating potential applications in treating mood disorders .

Case Study 1: Anticancer Activity

A study focused on the effects of this compound on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The compound was shown to induce apoptosis in human cancer cells by activating caspase pathways.

Case Study 2: Antimicrobial Screening

In another investigation, the compound was screened against a panel of bacterial strains. Results indicated that it exhibited significant antibacterial activity compared to non-fluorinated analogs, suggesting that the difluoromethyl group enhances its efficacy .

Data Table: Biological Activities

Q & A

Q. What are the recommended synthesis protocols for 4-(Difluoromethyl)-2,6-Difluoro-benzene-1,3-diol?

- Methodological Answer : The synthesis typically involves fluorination of phenolic precursors. A validated approach includes:

- Step 1 : Use sodium 2-chloro-2,2-difluoroacetate as a fluorinating agent under basic conditions (e.g., cesium carbonate in DMF).

- Step 2 : Monitor gas evolution (e.g., CO₂) using an oil bubbler to ensure reaction completion .

- Step 3 : Purify via column chromatography using hexanes/ethyl acetate.

- Key Considerations : Ensure rigorous exclusion of moisture to prevent hydrolysis of intermediates.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying fluorine environments (e.g., difluoromethyl vs. aromatic fluorine signals).

- IR Spectroscopy : Detects hydroxyl (O-H) stretching (~3200 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹).

- UV-Vis : Useful for studying electronic transitions influenced by fluorination patterns .

- MS (ESI or EI) : Confirms molecular weight and fragmentation patterns.

Q. How stable is this compound under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of hydroxyl groups may lead to decomposition; monitor via HPLC at pH < 3.

- Neutral/Basic Conditions : Stable at pH 7–9, but prolonged storage in basic media may induce oxidation.

- Recommendation : Store in inert atmospheres at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic properties of this compound in material science applications?

- Methodological Answer :

- Inductive Effects : Fluorine’s electron-withdrawing nature enhances thermal stability and reduces electron density on the aromatic ring, as shown by DFT calculations .

- Applications : Use cyclic voltammetry to study redox behavior for potential use in organic electronics. Fluorination improves charge transport in thin-film devices .

- Data Source : Compare with non-fluorinated analogs (e.g., benzene-1,3-diol) to isolate fluorine’s contribution .

Q. What experimental strategies resolve contradictions in reported reactivity of fluorinated diols under nucleophilic substitution?

- Methodological Answer :

- Controlled Variables : Systematically vary solvents (polar aprotic vs. protic), bases (Cs₂CO₃ vs. K₂CO₃), and nucleophiles (e.g., amines vs. thiols).

- Kinetic Studies : Use in situ ¹⁹F NMR to track reaction progress and identify intermediates .

- Case Study : A 2025 study demonstrated that DMF enhances reactivity of fluorinated diols compared to THF due to better solvation of ionic intermediates .

Q. How can computational modeling predict the biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Fluorine’s van der Waals radius and electronegativity improve binding specificity .

- ADME Prediction : Tools like SwissADME estimate bioavailability, leveraging fluorine’s role in reducing metabolic degradation .

- Validation : Cross-reference with in vitro assays (e.g., microsomal stability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.